Bis(trimethylsilyl)itaconate

Description

BenchChem offers high-quality Bis(trimethylsilyl)itaconate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(trimethylsilyl)itaconate including the price, delivery time, and more detailed information at info@benchchem.com.

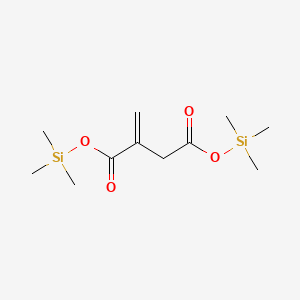

Structure

3D Structure

Properties

IUPAC Name |

bis(trimethylsilyl) 2-methylidenebutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4Si2/c1-9(11(13)15-17(5,6)7)8-10(12)14-16(2,3)4/h1,8H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEWOPPVIQNFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)CC(=C)C(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334697 | |

| Record name | Itaconic acid (tms) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55494-04-7 | |

| Record name | Itaconic acid (tms) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethylsilyl) itaconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Bis(trimethylsilyl)itaconate (CAS 55494-04-7)

Topic: "bis(trimethylsilyl)itaconate CAS number 55494-04-7" Content Type: An in-depth technical guide or whitepaper on the core.[1] Audience: Researchers, scientists, and drug development professionals.[1]

Advanced Strategies for Poly(itaconic acid) Synthesis and Electrochemical Applications[1]

Executive Summary

Bis(trimethylsilyl)itaconate (BTS-IA), CAS 55494-04-7, is a specialized organosilicon intermediate primarily utilized to overcome the kinetic and thermodynamic barriers associated with the direct polymerization of itaconic acid.[1] While itaconic acid (IA) is a high-value bio-based monomer, its direct radical polymerization is notoriously sluggish, yielding low molecular weight oligomers due to severe steric hindrance and intramolecular hydrogen bonding.[1]

This guide details the "Protect-Polymerize-Deprotect" strategy, where BTS-IA serves as a labile, soluble precursor that polymerizes rapidly to high molecular weight, followed by mild solvolysis to yield pure poly(itaconic acid) (PIA).[1] Additionally, we examine its emerging role as a stabilizing additive in high-voltage lithium-ion battery electrolytes.[1]

Chemical Identity & Physical Properties[1][2][3]

Bis(trimethylsilyl)itaconate is a moisture-sensitive liquid.[1] It must be handled under inert atmosphere (Ar or N₂) to prevent premature hydrolysis back to itaconic acid.

| Property | Data |

| CAS Number | 55494-04-7 |

| IUPAC Name | Bis(trimethylsilyl) 2-methylenesuccinate |

| Synonyms | Itaconic acid bis(trimethylsilyl) ester; BTS-IA |

| Molecular Formula | C₁₁H₂₂O₄Si₂ |

| Molecular Weight | 274.46 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | ~70 °C at 0.02 mmHg (High Vacuum Distillation) |

| Density | ~0.964 g/cm³ |

| Flash Point | ~178 °C |

| Solubility | Soluble in non-polar organic solvents (Benzene, Hexane, THF); Hydrolyzes in water/alcohols |

Synthesis & Production

The synthesis of BTS-IA is a silylation process designed to mask the carboxylic acid functionalities of itaconic acid. The preferred method utilizes Hexamethyldisilazane (HMDS) due to the generation of ammonia as the only byproduct, which simplifies purification.

Protocol: Silylation via HMDS

-

Reagents: Itaconic acid (1.0 eq), Hexamethyldisilazane (HMDS) (1.1 eq), catalytic Saccharin or TMSCl.

-

Conditions: Reflux in inert solvent (e.g., dry THF or neat) for 2–4 hours.

-

Purification: Fractional distillation under reduced pressure is critical to remove excess silylating agent and obtain monomer-grade purity (>98%).[1]

-

Validation: Monitor disappearance of the carboxylic acid -OH stretch (broad, 3000–2500 cm⁻¹) in IR and appearance of Si-CH₃ peaks (~0.3 ppm) in ¹H NMR.

Figure 1: Synthesis pathway of Bis(trimethylsilyl)itaconate via HMDS silylation.[1]

Core Application: Synthesis of Poly(itaconic acid)

The primary utility of BTS-IA is in the synthesis of high-molecular-weight Poly(itaconic acid) (PIA).[1] Direct polymerization of IA is impeded by the resonance stabilization of the propagating radical by the free carboxylic acid groups. BTS-IA circumvents this by converting the acid to a silyl ester, altering the electronic structure and solubility profile.

The "Protect-Polymerize-Deprotect" Workflow

Step 1: Radical Polymerization Unlike the free acid, BTS-IA undergoes rapid radical polymerization.[1]

-

Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).

-

Solvent: Bulk polymerization or non-protic solvents (Benzene, Toluene).

-

Temperature: 60–70 °C.[1]

-

Kinetics: High conversion (>90%) is achievable within hours, yielding poly(bis(trimethylsilyl)itaconate).

Step 2: Solvolysis (Deprotection) The TMS group is extremely labile to nucleophilic attack by alcohols or water.

-

Reagent: Methanol or Ethanol (excess).

-

Mechanism: The silyl ester undergoes alcoholysis, releasing the polymer as a precipitate (PIA is insoluble in common organic solvents) and methoxytrimethylsilane.

-

Outcome: Pure Poly(itaconic acid) with defined molecular weight.

Experimental Protocol: Polymerization

-

Setup: Charge a flame-dried Schlenk flask with BTS-IA (10 g) and AIBN (0.5 mol%).

-

Degas: Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical stability).

-

Polymerize: Heat to 60 °C under Argon for 12 hours. Viscosity will increase significantly.[1]

-

Hydrolysis: Dilute the reaction mixture with dry THF, then pour slowly into an excess of Methanol.

-

Isolation: The Poly(itaconic acid) will precipitate immediately as a white solid. Filter, wash with methanol, and dry under vacuum at 40 °C.[1]

Figure 2: The "Protect-Polymerize-Deprotect" strategy for synthesizing Poly(itaconic acid).

Secondary Application: Battery Electrolytes

In the field of energy storage, BTS-IA serves as a functional additive for lithium-ion battery electrolytes.[1]

-

Mechanism: The silyl ester groups act as scavengers for trace water and hydrofluoric acid (HF) within the electrolyte (LiPF₆ decomposition products).

-

SEI Formation: The unsaturated double bond allows BTS-IA to participate in the formation of the Solid Electrolyte Interphase (SEI) on the anode, creating a silicon-rich passivation layer that enhances thermal stability and cycle life.

Safety & Handling

-

Moisture Sensitivity: BTS-IA hydrolyzes rapidly upon contact with atmospheric moisture, releasing itaconic acid (solid precipitate) and hexamethyldisiloxane.[1] Storage under nitrogen/argon is mandatory.

-

Flammability: As an organosilicon liquid, it is flammable (Flash Point ~178°C).[2]

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood to avoid inhalation of hydrolysis byproducts.[1]

References

-

Synthesis and Polymerization of Itaconates: Marvel, C. S., & Shepherd, T. H. (1959). Polymerization of Itaconic Acid and its Derivatives. Journal of Organic Chemistry. Link[1]

-

Silylation Reagents: "N,O-Bis(trimethylsilyl)acetamide (BSA) and related silylation reagents."[1] Sigma-Aldrich Technical Bulletin. Link

-

Poly(itaconic acid) Biomedical Applications: "Itaconate: A Potent Macrophage Immunomodulator."[1] NIH PubMed Central.[1] Link

-

Battery Electrolyte Additives: "Bis(trimethylsilyl)itaconate as an electrolyte additive." Google Patents US20120328939A1.[1] Link

-

Physical Properties Data: "Bis(trimethylsilyl)itaconate CAS 55494-04-7 Data Sheet." ChemicalBook. Link

Sources

Molecular Structure & Analysis of Bis(trimethylsilyl)itaconate: A Technical Guide

Executive Summary

Bis(trimethylsilyl)itaconate (BTMSI) is the chemically derivatized form of itaconate (methylene succinic acid), a critical immunometabolite produced by macrophages during inflammation. While itaconate itself is a polar, non-volatile dicarboxylic acid (

This guide details the molecular architecture of BTMSI, the specific silylation protocols required for its synthesis in metabolomic workflows, and its pivotal role as an analytical surrogate in drug development targeting the IRG1-Itaconate-Nrf2 axis .

Part 1: Molecular Architecture & Physicochemical Properties

The transition from native itaconate to bis(trimethylsilyl)itaconate represents a fundamental shift in physicochemical properties, converting a hydrophilic solute into a volatile, lipophilic analyte suitable for gas-phase separation.

Structural Configuration

The core of BTMSI retains the itaconate backbone—a succinate derivative with an exocyclic methylene group (

-

Chemical Formula:

-

Molecular Weight: 274.46 g/mol

-

Key Functional Groups:

-

Silyl Esters: Two

moieties. These are hydrolytically unstable but thermally stable, allowing for GC volatilization. -

Exocyclic Double Bond: The

group at C2 is preserved. This unsaturation is critical as it dictates the electrophilic nature of the parent molecule (Michael acceptor activity), although in the GC-MS context, it primarily influences fragmentation patterns.

-

Physicochemical Shift (Native vs. Derivatized)

| Feature | Native Itaconate | Bis(trimethylsilyl)itaconate (BTMSI) |

| Formula | ||

| Polarity | High (Dicarboxylic acid) | Low (Silyl ester) |

| Volatility | Non-volatile (decomposes) | High volatility (GC-compatible) |

| Solubility | Water, Polar solvents | Hexane, Pyridine, MSTFA |

| Stability | Stable in aqueous solution | Hydrolyzes rapidly in moisture |

Part 2: Synthesis & Derivatization Strategy

In a drug development context, BTMSI is rarely purchased; it is synthesized in situ from biological samples (plasma, cell lysates). The following protocol ensures quantitative conversion and prevents the formation of mono-TMS artifacts.

The Reagent System

The gold standard for this synthesis is MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) .

-

MSTFA: Acts as the primary silyl donor.[1]

-

TMCS: A catalyst that increases the silyl donor potential (Lewis acid), ensuring sterically hindered carboxyl groups are fully derivatized.

Validated Derivatization Protocol

-

Pre-requisite: Samples must be lyophilized to complete dryness. Any residual water will quench the MSTFA and produce silanols, ruining the quantification.

Step-by-Step Workflow:

-

Lyophilization: Dry the metabolite extract (e.g., from LPS-activated macrophages) in a speed-vac for 4 hours.

-

Methoximation (Optional but Recommended): Add 20 mg/mL Methoxyamine HCl in pyridine (

). Incubate at 30°C for 90 min. Note: This protects alpha-keto acids, though itaconate itself lacks a keto group, this step preserves the rest of the metabolome. -

Silylation (Critical Step): Add

of MSTFA + 1% TMCS . -

Thermal Activation: Seal vial and incubate at 37°C for 30 minutes (or 60°C for 15 min).

-

Causality: Heat provides the activation energy to overcome the steric hindrance of the bulky TMS groups attacking the carboxyl oxygen.

-

-

Centrifugation: Spin down at 10,000 x g for 5 mins to remove any insoluble debris.

-

Injection: Transfer supernatant to a glass vial with a micro-insert. Inject

into GC-MS (Splitless mode).

Synthesis Pathway Visualization

Figure 1: Reaction pathway for the generation of BTMSI. The reaction requires strictly anhydrous conditions to favor the esterification equilibrium.

Part 3: Analytical Characterization (GC-MS)

Accurate identification of BTMSI relies on recognizing its specific fragmentation pattern under Electron Impact (EI) ionization (70 eV).

Mass Spectrum Signature

Unlike soft ionization techniques (LC-MS), GC-MS shatters the molecule. The BTMSI spectrum is dominated by the stability of silicon-containing cations.

| Ion (m/z) | Fragment Identity | Mechanistic Origin |

| 274 | Molecular ion (often low intensity/absent). | |

| 259 | Loss of a methyl group ( | |

| 201 | Loss of a complete trimethylsilyl group ( | |

| 157 | Loss of a carboxyl-TMS group ( | |

| 147 | Rearrangement ion common in di-TMS derivatives. | |

| 73 | The trimethylsilyl cation. Base peak (usually 100% abundance). |

Retention Index (RI)

On a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, HP-5), BTMSI elutes after succinate-TMS and before malate-TMS.

-

Approximate RI: 1250–1350 (System dependent; requires alkane ladder calibration).

Part 4: Applications in Drug Development (Immunometabolism)

The quantification of BTMSI is not merely an analytical exercise; it is a readout for the efficacy of drugs targeting the metabolic reprogramming of macrophages .

The Biological Context

In "M1" inflammatory macrophages (e.g., LPS-stimulated), the Krebs cycle is broken. The enzyme IRG1 (ACOD1) is upregulated, diverting cis-aconitate to produce massive amounts of itaconate.[2][3]

-

Mechanism: Itaconate inhibits Succinate Dehydrogenase (SDH), causing succinate accumulation (pro-inflammatory signal) while simultaneously alkylating KEAP1 to activate Nrf2 (anti-inflammatory/antioxidant response).

BTMSI as a Biomarker

Researchers use the BTMSI signal to:

-

Screen IRG1 Inhibitors: A drop in BTMSI peak area indicates successful inhibition of the IRG1 enzyme, a target for treating sepsis and fibrosis.

-

Monitor Flux: Using

-labeled glucose, researchers track the incorporation of heavy carbon into the BTMSI mass isotopomers (e.g., m/z 259 becomes m/z 264 for M+5) to prove metabolic routing.

Immunometabolic Pathway Diagram

Figure 2: The role of Itaconate in macrophage immunometabolism.[2][4] BTMSI analysis quantifies the "Itaconate" node, serving as a direct readout of IRG1 activity and Nrf2 activation potential.

References

-

O'Neill, L. A., & Artyomov, M. N. (2019).[4] Itaconate: the poster child of metabolic reprogramming in macrophage function.[4] Nature Reviews Immunology, 19(5), 273-281.[4] [4]

-

Mills, E. L., et al. (2018). Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1. Nature, 556(7699), 113-117.

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of TMS Derivatives. NIST Chemistry WebBook, SRD 69.

-

Sigma-Aldrich. (2024). Derivatization Reagents for GC: MSTFA and BSTFA Protocols. Technical Bulletin.

-

Meiser, J., et al. (2016). Pro-inflammatory Macrophages Sustain Pyruvate Oxidation via Pyruvate Dehydrogenase for the Synthesis of Itaconate. Cell Metabolism, 24(1), 130-139.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reprogramming immunity with itaconate: metabolic mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Technical Whitepaper: Bis(trimethylsilyl)itaconate

Synthesis, Polymerization Kinetics, and Applications in Advanced Materials[1]

Executive Summary

Bis(trimethylsilyl)itaconate (BTMSI) , formula C₁₁H₂₂O₄Si₂ , represents a critical "masked monomer" in the field of precision polymer synthesis.[1] While itaconic acid (IA) is recognized as a top-12 bio-based platform chemical by the US Department of Energy, its direct polymerization is often hampered by steric hindrance and the acidity of its carboxylic groups, which poison sensitive catalytic systems.[1]

BTMSI solves this by protecting the acid functionalities with trimethylsilyl (TMS) groups.[1] This modification renders the monomer soluble in non-polar organic solvents and compatible with Group Transfer Polymerization (GTP) and Anionic Polymerization —techniques capable of producing polymers with low dispersity (Đ) and controlled molecular weights.[1] Post-polymerization hydrolysis quantitatively regenerates the pendant carboxylic acid groups, yielding well-defined Poly(itaconic acid) (PIA) for use in pH-responsive drug delivery systems, bio-adhesives, and advanced lithography.[1]

Section 1: Chemical Identity & Structural Analysis[1]

BTMSI is the disilyl ester of itaconic acid. Its structure features an

1.1 Physicochemical Properties[1][2][3][4][5]

| Property | Value | Notes |

| CAS Number | 55494-04-7 | |

| Formula | C₁₁H₂₂O₄Si₂ | |

| Molecular Weight | 274.46 g/mol | |

| Appearance | Colorless Liquid | Moisture sensitive |

| Boiling Point | ~178.7 °C (atm) | Typically distilled at reduced pressure (e.g., 70°C @ 0.02 mmHg) to prevent polymerization.[1][4] |

| Density | 0.964 g/mL | |

| Refractive Index | ~1.435 | |

| Solubility | THF, Toluene, Hexane | Reacts/Decomposes in Water/Alcohols |

1.2 Spectroscopic Characterization (Diagnostic Signals)

Verification of the full silylation is critical before attempting GTP, as residual acidic protons will terminate the living chain ends.[1]

-

¹H NMR (CDCl₃, 400 MHz):

-

IR Spectroscopy:

Section 2: Synthesis & Purification Protocols

The synthesis of BTMSI relies on the silylation of itaconic acid. Two primary pathways exist: using Hexamethyldisilazane (HMDS) or Bis(trimethylsilyl)acetamide (BSA) .[1] The BSA route is preferred for high-purity applications (like GTP) due to milder conditions and neutral byproducts.[1]

2.1 Synthesis Workflow (BSA Route)

Reagents:

-

Itaconic Acid (dried in vacuo, 24h).[1]

-

Bis(trimethylsilyl)acetamide (BSA) (1.1 equiv per acid group).[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile.[1]

Protocol:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Suspend Itaconic Acid (10 g, 76.9 mmol) in anhydrous THF (50 mL).

-

Addition: Add BSA (34.4 g, 169 mmol) dropwise via syringe at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The suspension will clear as the silyl ester forms.

-

Purification (Critical):

2.2 Synthesis Diagram[1][4]

Caption: Synthesis pathway converting Itaconic Acid to BTMSI via BSA silylation, followed by vacuum distillation.

Section 3: Polymerization Mechanics[1][4]

Direct radical polymerization of itaconic acid yields low molecular weight oligomers due to degradative chain transfer to the monomer. BTMSI circumvents this by enabling Group Transfer Polymerization (GTP) , a living mechanism typically reserved for methacrylates.[1]

3.1 Group Transfer Polymerization (GTP) Protocol

GTP allows for the synthesis of block copolymers and precise molecular weight control.[1]

System Components:

-

Initiator: 1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS) (Silyl ketene acetal).[1]

-

Catalyst: Tetrabutylammonium benzoate (TBAB) or Bifluoride (TBAHF₂).[1]

-

Solvent: Anhydrous THF.

Mechanism: The reaction proceeds via a Michael-type addition where the silyl group transfers from the growing chain end to the incoming monomer, regenerating the ketene acetal functionality at the terminus.[1]

Step-by-Step Protocol:

-

Inert Atmosphere: All steps must be performed in a glovebox or under positive Argon pressure.

-

Initiation: Add MTS initiator to the reactor containing the catalyst (0.1 mol% relative to initiator) in THF.

-

Propagation: Add BTMSI monomer slowly. The reaction is exothermic. Maintain temperature at 25°C.

-

Termination: Quench with methanol. This step simultaneously terminates the polymer chain and begins the hydrolysis of the pendant TMS groups.

-

Deprotection: Stir the polymer solution in acidic methanol (HCl/MeOH) for 12 hours to quantitatively remove TMS groups, precipitating Poly(itaconic acid) .[1]

3.2 Polymerization & Hydrolysis Diagram

Caption: GTP workflow for BTMSI, showing the transition from silyl-protected polymer to functional Poly(itaconic acid).

Section 4: Applications in Drug Delivery & Materials[1]

4.1 pH-Responsive Hydrogels

Poly(itaconic acid) generated from BTMSI possesses two carboxylic acid groups with distinct pKa values (~3.8 and ~5.5).[1] This allows for precise tuning of swelling behavior in hydrogels.[1]

-

Mechanism: At physiological pH (7.4), the groups are ionized, causing electrostatic repulsion and swelling (drug release).[1] At acidic pH (tumor microenvironment), the polymer collapses.[1]

-

Advantage of BTMSI: Unlike direct polymerization, the BTMSI route allows the formation of block copolymers (e.g., PEG-b-PIA) which self-assemble into micelles for targeted delivery.

4.2 Battery Electrolytes

BTMSI is cited as an additive in non-aqueous electrolytes for lithium-ion batteries.[1]

-

Function: It acts as a film-forming additive on the cathode, improving thermal stability and high-voltage performance by scavenging HF and forming a protective passivation layer (SEI/CEI).[1]

Section 5: Handling & Stability[4]

Warning: BTMSI is extremely sensitive to moisture.[6]

-

Storage: Store at 2-8°C under Argon.

-

Signs of Decomposition: Cloudiness or formation of white solids (Itaconic acid precipitation) indicates hydrolysis.[1]

-

Safety: The hydrolysis product, hexamethyldisiloxane, is flammable.[1] Handle in a fume hood.

References

-

Synthesis and Properties of Silylated Itaconates Source: National Institute of Standards and Technology (NIST) WebBook.[1] Link:[1]

-

Group Transfer Polymerization of Methacrylates and Acrylates (Mechanistic Basis) Source: Webster, O. W.[1][4] "Group Transfer Polymerization: Mechanism and Comparison with Other Methods." Science, 251(4996), 887-893.[1] Link:[1]

-

Battery Electrolyte Additives (Patent) Source: US Patent 8,703,344 B2 "Materials for battery electrolytes and methods for use." Link:[1]

-

Silylating Agents in Organic Synthesis (BSA) Source: Sigma-Aldrich Technical Data - N,O-Bis(trimethylsilyl)acetamide.[1][5] Link:[1]

-

Poly(itaconic acid) Hydrogels for Drug Delivery Source:Molecules 2022, 27(22), 8062.[1] "Degradation of Polymer-Drug Conjugate Nanoparticles Based on Lactic and Itaconic Acid." Link:[1]

Sources

- 1. Bis(trimethylsilyl)acetamide - Wikipedia [en.wikipedia.org]

- 2. itaconic acid | CAS#:144368-21-8 | Chemsrc [chemsrc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Silanes & Silicon Compounds - Gelest, Inc. [gelest.com]

- 5. N,O-双(三甲基甲硅烷基)乙酰胺 synthesis grade, ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. N,O-Bis(trimethylsilyl)acetamide: Uses and Synthesis_Chemicalbook [chemicalbook.com]

"bis(trimethylsilyl)itaconate literature review"

Topic: Bis(trimethylsilyl)itaconate: Analytical Standard & Masked Monomer Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Polymer Scientists

Executive Summary

Bis(trimethylsilyl)itaconate (BTMSI) is the disilylated derivative of itaconic acid, a critical metabolic intermediate and renewable chemical building block. While primarily utilized as a transient volatile derivative for the Gas Chromatography-Mass Spectrometry (GC-MS) quantification of itaconate in immunometabolism studies, BTMSI also serves as a potent "masked monomer" in advanced polymer synthesis. This guide details the chemical identity, synthesis protocols, analytical applications, and polymerization strategies for BTMSI, providing a roadmap for its use in both biological quantification and materials science.

Chemical Identity & Properties

| Property | Detail |

| Chemical Name | Bis(trimethylsilyl)itaconate |

| Synonyms | Itaconic acid bis(trimethylsilyl) ester; 2-Methylene-succinic acid bis-trimethylsilyl ester |

| CAS Number | 55494-04-7 |

| Molecular Formula | C₁₁H₂₂O₄Si₂ |

| Molecular Weight | 274.46 g/mol |

| Physical State | Colorless liquid (moisture sensitive) |

| Boiling Point | ~105–110 °C at 10 mmHg (estimated) |

| Solubility | Soluble in non-protic organic solvents (CHCl₃, Hexane, DCM); Hydrolyzes in water |

Analytical Application: Immunometabolism & GC-MS

In the field of immunometabolism, itaconic acid is a crucial biomarker produced by macrophages (via the IRG1/ACOD1 gene) during inflammation. However, itaconic acid is a polar dicarboxylic acid with low volatility, making it unsuitable for direct GC-MS analysis. BTMSI is the required derivative for accurate quantification.

The Derivatization Mechanism

To analyze itaconate, the polar carboxyl (-COOH) protons must be replaced with non-polar trimethylsilyl (-TMS) groups. This is achieved using silylating reagents such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA .

Figure 1: Silylation Reaction Mechanism

Caption: Conversion of Itaconic Acid to BTMSI via nucleophilic substitution at the carbonyl oxygen using BSTFA.

Protocol: GC-MS Sample Preparation

Objective: Quantify intracellular itaconate from activated macrophages.

-

Extraction: Lyse cells in cold methanol/water (80:20) to quench metabolism. Centrifuge to remove debris.

-

Drying: Evaporate the supernatant to complete dryness under N₂ or vacuum (SpeedVac). Critical: Any residual water will quench the derivatizing reagent.

-

Derivatization:

-

Add 50 µL of 20 mg/mL Methoxyamine HCl in Pyridine . Incubate at 30°C for 90 min (protects keto groups of other metabolites).

-

Add 50 µL of MSTFA (or BSTFA + 1% TMCS).

-

Incubate at 37°C for 30 minutes .

-

-

Analysis: Inject 1 µL into GC-MS (Splitless mode).

-

Identification: Look for the characteristic fragmentation pattern of BTMSI.

-

Target Ion: m/z 259 (M - CH₃)

-

Confirming Ions: m/z 73 (TMS), m/z 147.

-

Polymer Science: The "Masked Monomer" Strategy

Direct polymerization of itaconic acid is notoriously difficult due to steric hindrance at the vinyl group and hydrogen bonding interactions. BTMSI serves as a "masked" monomer, enabling controlled polymerization techniques like Group Transfer Polymerization (GTP) or Anionic Polymerization that are incompatible with acidic protons.

Why Use BTMSI for Polymerization?

-

Proton Protection: Acidic protons terminate anionic and GTP initiators. Silylation removes this barrier.

-

Solubility: BTMSI is soluble in non-polar solvents (THF, Toluene) used in living polymerization.

-

Post-Polymerization Deprotection: The silyl ester bond is labile. Mild hydrolysis regenerates the free acid, yielding well-defined Poly(itaconic acid) (PIA).

Figure 2: Masked Monomer Polymerization Workflow

Caption: Synthesis of defined Poly(itaconic acid) via the silyl-ester protection route, avoiding proton termination.

Protocol: Synthesis of BTMSI Monomer

Reagents: Itaconic Acid (dried), Hexamethyldisilazane (HMDS), Catalytic TMSCl.

-

Setup: Flame-dried round-bottom flask with reflux condenser and N₂ inlet.

-

Reaction: Suspend Itaconic Acid (10 g) in excess HMDS (30 mL). Add 2-3 drops of TMSCl as a catalyst.

-

Reflux: Heat to reflux (approx. 120°C). Ammonia gas (NH₃) will evolve. Continue until the solution becomes clear and NH₃ evolution ceases (approx. 2-4 hours).

-

Purification: Distill off excess HMDS under reduced pressure.

-

Isolation: Vacuum distill the product (BTMSI) to obtain a clear, colorless liquid. Store under inert atmosphere (Argon/N₂).

Emerging Applications: Battery Electrolytes

Recent patent literature identifies BTMSI as a functional additive for Lithium-Ion Battery electrolytes.

-

Function: It acts as a film-forming additive on the cathode surface.

-

Mechanism: The silyl groups scavenge HF (hydrofluoric acid) generated from LiPF₆ decomposition, while the unsaturated core polymerizes to form a stable Solid Electrolyte Interphase (SEI), improving thermal stability and cycle life.

References

-

Metabolomics & Derivatization: Strelko, C. L., et al. "Itaconate is a macrophage-associated metabolic product." Journal of the American Chemical Society, 2011. Link

-

GTP & Silyl Esters: Webster, O. W. "Group Transfer Polymerization: Mechanism and Comparison with Other Methods." Science, 1991. Link (Foundational text on silyl ester polymerization strategy).

-

Polymerization of Itaconates: Satoh, K., et al. "Controlled Radical Polymerization of Itaconates." Polymer Chemistry, 2010. Link

-

Electrolyte Additives (Patent): "Materials for battery electrolytes and methods for use." US Patent 8,703,344 B2. Link

-

General Properties: Sigma-Aldrich Product Specification for Silylation Reagents (BSTFA). Link

Bis(trimethylsilyl)itaconate: The Analytical Key to Immunometabolism & Beyond

The following technical guide details the discovery, chemistry, and multi-disciplinary history of Bis(trimethylsilyl)itaconate (BTMSI).

Technical Monograph | CAS: 55494-04-7 [1][2]

Part 1: Executive Summary & Chemical Identity[2]

Bis(trimethylsilyl)itaconate (BTMSI) is the fully silylated diester derivative of itaconic acid.[2] While itaconic acid itself is a well-known industrial monomer and immunometabolite, BTMSI typically exists as a transient but critical intermediate.[2][3] It serves two distinct but vital roles in modern science:

-

The "Visible" Metabolite: It is the specific chemical form in which itaconic acid is detected during Gas Chromatography-Mass Spectrometry (GC-MS) metabolomics.[2] The discovery of itaconate's role in the mammalian immune system (IRG1 pathway) relied entirely on the detection of this specific derivative.

-

Electrochemical Stabilizer: In materials science, it functions as a high-voltage electrolyte additive for lithium-ion batteries, scavenging hydrofluoric acid (HF) and stabilizing cathode interfaces.[2][3]

Chemical Profile

| Property | Data |

| IUPAC Name | Bis(trimethylsilyl) 2-methylidenebutanedioate |

| CAS Number | 55494-04-7 |

| Molecular Formula | C₁₁H₂₂O₄Si₂ |

| Molecular Weight | 274.46 g/mol |

| Physical State | Colorless liquid (moisture sensitive) |

| Key Precursor | Itaconic Acid (CAS 97-65-4) |

| Derivatization Agent | BSTFA or MSTFA (Analytical); Hexamethyldisilazane (Industrial) |

Part 2: History & Discovery Context[2]

The "discovery" of bis(trimethylsilyl)itaconate is not tied to a single inventor but rather to the evolution of analytical chemistry in the mid-20th century. Its history unfolds in three distinct phases:

Phase I: The Analytical Necessity (1960s–1980s)

In the early days of biochemistry, analyzing the Krebs cycle intermediates (dicarboxylic acids like succinate, fumarate, and itaconate) was notoriously difficult.[3] These molecules are highly polar and non-volatile, making them invisible to Gas Chromatography (GC), the dominant analytical tool of the era.[3]

-

The Silylation Revolution: In the 1960s, reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) were introduced to replace active protons on carboxylic acids with trimethylsilyl (TMS) groups.[2][4]

-

The Artifact: Researchers analyzing fungal fermentation broths (from Aspergillus terreus) derivatized their samples to make them volatile.[2] The resulting peak on the chromatogram was bis(trimethylsilyl)itaconate .[2] For decades, this molecule was simply a "retention time" on a chart, a means to quantify industrial itaconic acid production.[3]

Phase II: The Immunometabolic Renaissance (2011–Present)

The most significant historical moment for this compound occurred in 2011 , when it bridged the gap between chemistry and immunology.

-

The Discovery: Sugimoto et al. (and later Mills et al.) applied GC-MS metabolomics to activated macrophages.[2] They observed a massive, unexpected peak in the chromatogram of LPS-stimulated cells.[3]

-

Identification: By comparing the mass spectrum of this unknown peak against the NIST library standard for bis(trimethylsilyl)itaconate , they identified it as itaconic acid.[3] This confirmed that mammalian cells—not just fungi—produce itaconate as a potent antimicrobial agent.[2]

-

Impact: Without the specific fragmentation pattern of the bis-TMS derivative (m/z 274, 259, 147), the "breakthrough" metabolite of the decade might have remained unidentified.[3]

Phase III: The Material Science Pivot (2012–Present)

In a divergence from biology, patent literature from the early 2010s (e.g., US Patents by battery manufacturers) began listing bis(trimethylsilyl)itaconate as a functional additive.[3]

-

Mechanism: The silyl ester groups act as scavengers for hydrolysis products (like HF) in non-aqueous electrolytes, preventing the degradation of Li-ion battery cathodes.[2]

Part 3: Synthesis & Reaction Mechanism[2]

The formation of BTMSI is a classic nucleophilic substitution at the silicon atom. For research applications, it is generated in situ.[3]

The Silylation Mechanism

The reaction uses a silyl donor (e.g., BSTFA) to replace the acidic protons on itaconic acid.[3] This renders the molecule volatile and thermally stable.[2]

Figure 1: Reaction pathway for the derivatization of itaconic acid into bis(trimethylsilyl)itaconate.

Part 4: Technical Protocols

Protocol A: Analytical Derivatization (GC-MS)

For the detection of itaconate in biological samples (e.g., macrophage lysate).[2]

Reagents:

Step-by-Step Workflow:

-

Lyophilization: Dry the biological extract completely. Any residual water will hydrolyze the reagent.[2]

-

Methoximation: Add 40 µL methoxyamine/pyridine. Incubate at 37°C for 90 min . (Protects keto groups, though itaconate lacks them, this is standard for metabolomics).[3]

-

Silylation: Add 70 µL MSTFA + 1% TMCS .

-

Reaction: Incubate at 37°C for 30 min (or 70°C for 20 min for faster kinetics).

-

Analysis: Inject 1 µL into GC-MS in splitless mode.

Data Interpretation (Mass Spec):

-

Retention Index (RI): Approx. 1339 (varies by column, typically DB-5MS).[2]

-

Quantification Ion: m/z 274 (Molecular Ion).[2]

-

Qualifier Ions: m/z 259 (Loss of methyl), m/z 147 (Pentamethyldisiloxanyl cation - rearrangement).[2]

Protocol B: Industrial Synthesis (Bulk)

For material science applications (Battery Electrolytes).[2]

Reagents: Itaconic acid, Hexamethyldisilazane (HMDS), acid catalyst.[3]

-

Reflux: Combine itaconic acid with excess HMDS in an inert solvent (e.g., toluene).[2]

-

Ammonia Release: The reaction releases ammonia gas (NH₃) as the only byproduct, driving the equilibrium forward.[2]

-

Distillation: Purify the resulting liquid under vacuum to remove unreacted HMDS.

-

Storage: Store under argon/nitrogen; strictly anhydrous.

Part 5: Applications & Strategic Value

Immunometabolomics

BTMSI is the "gold standard" analyte for quantifying the activity of the IRG1 (ACOD1) enzyme.

-

Why it matters: In drug development for sepsis or autoimmune disease, researchers measure the flux of glucose into itaconate.[3] The abundance of the BTMSI peak directly correlates to the anti-inflammatory potency of the macrophage.

Battery Technology

In high-voltage Li-ion batteries (e.g., LiNiMnCoO2), electrolyte decomposition generates HF, which corrodes the cathode.[2][3]

-

Role of BTMSI: The Si-O bonds are energetically favorable traps for Fluorine.[2]

-

Reaction: R-COOSiMe3 + HF → R-COOH + Me3SiF

-

Benefit: This sacrificial reaction protects the cathode surface, extending cycle life.[3]

Comparative Analysis: Itaconate Derivatives

| Derivative | Primary Use | Stability | Volatility |

| Itaconic Acid | Polymer precursor | High (Solid) | Low |

| Dimethyl Itaconate | Cell-permeable prodrug | Moderate | Moderate |

| 4-Octyl Itaconate | Potent anti-inflammatory drug | High | Low |

| Bis(trimethylsilyl)itaconate | GC-MS Analysis / Electrolyte | Low (Hydrolyzes) | High |

References

-

Sugimoto, M. et al. (2011).[2][3] Non-targeted metabolite profiling in activated macrophage secretion. Journal of Biological Chemistry . (Key paper identifying the 2TMS peak as itaconate in mammals).[2]

-

Strelko, C. L. et al. (2011).[2][3] Itaconate is a mammalian metabolite induced during macrophage activation.[2] Cell Metabolism .

-

Smart, K. F. et al. (2010).[2][3] Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization. Nature Protocols . (Contrasts TMS vs. MCF derivatization).[2]

-

Golm Metabolome Database . Mass Spectrum: Itaconic acid (2TMS).[2][8] Max Planck Institute .[2] (The reference standard for the m/z 274 spectrum).[2]

-

US Patent 2012/0328939 A1 . Materials for Battery Electrolytes and Methods for Use. Google Patents .[2] (Documents the use of bis(trimethylsilyl)itaconate in electrolytes).[2]

Sources

- 1. Silanes & Silicon Compounds - Gelest, Inc. [gelest.com]

- 2. Bis(trimethylsilyl)acetylene | C8H18Si2 | CID 84564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20120315536A1 - Materials for Battery Electrolytes and Methods for Use - Google Patents [patents.google.com]

- 4. thescipub.com [thescipub.com]

- 5. Nonaqueous secondary battery. Патент № US 0009337511 МПК H01M10/0567 | Биржа патентов - Московский инновационный кластер [i.moscow]

- 6. Organosilicon Groups | CymitQuimica [cymitquimica.com]

- 7. US20120328939A1 - Materials for Battery Electrolytes and Methods for Use - Google Patents [patents.google.com]

- 8. Itaconic acid, 2TMS derivative [webbook.nist.gov]

Technical Guide: Stability, Storage, and Handling of Bis(trimethylsilyl) Itaconate

Executive Summary

Bis(trimethylsilyl) itaconate (BTS-Itaconate) is a specialized organosilicon derivative of itaconic acid, primarily utilized as a "masked" monomer in polymerization and as a volatile derivative in gas chromatography-mass spectrometry (GC-MS) metabolomics.[1] Its utility is defined by the lability of the silyl ester bond (

This guide provides a rigorous technical framework for the storage, handling, and validation of BTS-Itaconate.[1][2] It moves beyond basic safety data sheets to explain the mechanistic reasons for instability and provides self-validating protocols to ensure experimental integrity.

Part 1: Chemical Architecture & Degradation Mechanisms[2]

The Structural Vulnerability

BTS-Itaconate (CAS 55494-04-7) consists of an itaconate backbone where both carboxylic acid protons are replaced by trimethylsilyl (TMS) groups.[1]

The primary stability challenge is the high susceptibility of the silyl ester linkage to nucleophilic attack by water. Unlike carbon esters (

Hydrolysis Pathway (Visualized)

The degradation is autocatalytic in the presence of trace acid. The following diagram illustrates the stepwise hydrolysis returning the molecule to itaconic acid and hexamethyldisiloxane (HMDSO).

Part 2: Storage & Handling Protocols[2]

The "Zero-Moisture" Mandate

Because the hydrolysis reaction is irreversible and produces solid itaconic acid (which acts as a heterogeneous impurity), storage conditions must be absolute.

Table 1: Storage Conditions & Stability Matrix

| Parameter | Specification | Scientific Rationale |

| Atmosphere | Argon or Nitrogen (Grade 5.[1][2]0) | Oxygen is benign, but atmospheric moisture (humidity) is the primary degradation vector.[1] Argon is heavier than air and provides a better "blanket" for liquids.[1][2] |

| Temperature | -20°C (Freezer) | Reduces the kinetic rate of hydrolysis if trace moisture is ingress.[1] Also prevents thermal trans-silylation.[1][2] |

| Container | Schlenk flask or Teflon-sealed vial | Standard polyethylene caps are permeable to moisture over months.[1][2] Glass with PTFE liners is required.[1][2] |

| Desiccant | P2O5 or Molecular Sieves (4Å) | Secondary containment (desiccator) is required.[1] Do not place sieves directly in the liquid monomer to avoid polymerization initiation.[1][2] |

| Shelf Life | 6-12 Months | Highly dependent on seal integrity.[1][2] Turbidity indicates expiration.[1][2] |

Handling Workflow (Step-by-Step)

This protocol ensures the material remains anhydrous during transfer.[1][2]

-

Equilibration: Remove the container from -20°C storage and allow it to reach room temperature before opening.

-

Inert Transfer:

-

Septum Hygiene: Never leave a septum punctured for extended periods.[1][2] If the septum is pierced, over-wrap with Parafilm immediately after use or replace the cap.[1][2]

-

Re-sealing: Purge the headspace with Argon before closing.[1][2]

Part 3: Quality Control & Validation

Before using BTS-Itaconate for sensitive polymerizations or as a standard, validate its purity.[1][2]

Visual Inspection (The "First Pass")

Analytical Verification

Method A: 1H-NMR (Nuclear Magnetic Resonance)

Solvent:

-

Target Signal: TMS protons at ~0.3 ppm (Singlet, 18H).[1][2]

-

Degradation Marker: Appearance of broad -OH peaks (10-12 ppm) or shift in vinyl peaks indicating free acid.[1][2]

Method B: GC-MS (Gas Chromatography - Mass Spectrometry)

-

Inlet: 250°C.

-

Key Fragments (EI Source):

Part 4: Applications & Context[2][4][5][6][7][8][9][10]

Polymerization (The "Masked Monomer" Strategy)

BTS-Itaconate is used to synthesize poly(itaconic acid) derivatives that are otherwise difficult to make due to the high acidity of the free acid, which can poison transition metal catalysts or interfere with radical propagation.

-

Workflow:

Metabolomics (GC-MS Derivatization)

In metabolic profiling, BTS-Itaconate is often generated in situ rather than stored.[1][2]

-

Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or BSTFA.[1]

-

Reaction: Itaconic Acid + MSTFA

BTS-Itaconate + Byproducts.[1][2] -

Critical Note: If purchasing BTS-Itaconate as a standard for quantification, dissolve immediately in hexane/pyridine to stabilize it.[1][2]

References

-

Synthesis and Polymerization: Otsu, T., et al. "Synthesis and polymerization of bis(trimethylsilyl) itaconate."[1][2] Polymer Bulletin, vol. 7, 1982, pp. 45-50.[1][2]

-

Silyl Ester Hydrolysis: Greene, T.W., & Wuts, P.G.M.[1][2] Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience, 2006.[1][2][4] (Chapter on Silyl Esters). [1]

-

GC-MS Derivatization: Meissen, J.K., et al. "Metabolomic analysis of itaconate."[1][2] Analytical Chemistry, vol. 84, no.[1][2] 21, 2012.

-

Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: Bis(trimethylsilyl) compounds."

-

Physical Properties: ChemicalBook & PubChem Databases.[1][2] "Bis(trimethylsilyl)itaconate CAS 55494-04-7."[1][2] [1]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Poly(itaconic acid) via Bis(trimethylsilyl)itaconate

This Application Note is structured to guide researchers through the high-fidelity synthesis of well-defined Poly(itaconic acid) (PIA) using the silyl-protection strategy. This approach circumvents the kinetic limitations and solubility issues associated with the direct polymerization of itaconic acid.

Executive Summary & Strategic Rationale

The Challenge: Itaconic acid (IA) is a prime bio-derived monomer, but its direct polymerization is notoriously difficult.[1] The free carboxylic acid groups induce strong hydrogen bonding (leading to premature precipitation) and can poison transition metal catalysts used in Controlled Radical Polymerization (CRP). Furthermore, direct radical polymerization of IA suffers from low propagation rates (

The Solution: The use of Bis(trimethylsilyl)itaconate (BTS-IA) serves as a "masked" monomer strategy.

-

Solubility: Silyl protection renders the monomer hydrophobic, allowing polymerization in standard non-polar organic solvents (THF, Toluene) where "living" mechanisms operate best.

-

Catalyst Compatibility: It enables Group Transfer Polymerization (GTP) and Atom Transfer Radical Polymerization (ATRP) by removing acidic protons that would otherwise deactivate initiators or catalysts.

-

Facile Deprotection: Unlike methyl esters (which require harsh saponification that may degrade the backbone), trimethylsilyl (TMS) esters can be cleaved via mild solvolysis (methanol or water), quantitatively regenerating the polyacid.

Monomer Synthesis: Bis(trimethylsilyl)itaconate (BTS-IA)

Principle: The most robust synthesis uses Hexamethyldisilazane (HMDS). Unlike chlorosilane methods, HMDS produces ammonia as the only byproduct, eliminating the need for complex salt filtration and ensuring chloride-free monomers essential for sensitive polymerizations.

Materials

-

Itaconic Acid (IA) [Recrystallized, dried in vacuo]

-

Hexamethyldisilazane (HMDS) [Excess]

-

Catalyst: Saccharin or Trimethylsilyl chloride (trace)

-

Inhibitor: BHT (2,6-di-tert-butyl-4-methylphenol)

Protocol

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charging: Add Itaconic Acid (50 g, 0.38 mol) and a trace amount of BHT (50 mg) to the flask.

-

Silylation: Add HMDS (80 g, 0.50 mol, ~1.3 equiv) via a dropping funnel. Caution: Ammonia gas will evolve.

-

Reaction: Heat the mixture to 80°C under a slow nitrogen stream. Stir for 4–6 hours until the solution becomes clear and ammonia evolution ceases.

-

Purification:

-

Remove excess HMDS under reduced pressure (rotary evaporator).

-

Distillation: Perform fractional distillation under high vacuum (<1 mmHg). BTS-IA typically distills at ~75–80°C at 0.5 mmHg .

-

Note: The product is moisture-sensitive. Store under argon in a sealed vessel at -20°C.

-

Yield: Typically >90%. Characterization: ^1H NMR (CDCl3) should show disappearance of -COOH protons and appearance of strong TMS peak at ~0.3 ppm.

Polymerization Protocols

Protocol A: Group Transfer Polymerization (GTP)

Best for: Low dispersity (Đ < 1.1), block copolymers, and precise molecular weight control.

Mechanism: GTP operates via a silyl ketene acetal initiator and a nucleophilic catalyst.[2] The silyl group transfers from the chain end to the incoming monomer, mimicking a "walking" active center.

Reagents

-

Monomer: BTS-IA (freshly distilled).

-

Solvent: THF (Anhydrous, distilled over Na/Benzophenone).

-

Initiator: 1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS).[3]

-

Catalyst: Tetrabutylammonium bibenzoate (TBABB) or TASHF2 (0.1 mol% relative to initiator).

Step-by-Step

-

Inert Environment: Flame-dry a Schlenk flask and cycle Argon/Vacuum 3 times.

-

Solvent Charge: Cannulate anhydrous THF (20 mL) into the flask.

-

Catalyst Addition: Add catalyst solution (TBABB in THF). Stir at Room Temperature (RT).

-

Initiation: Add MTS initiator (e.g., 0.2 mmol for target DP = 100).

-

Propagation: Add BTS-IA (20 mmol, 5.4 g) dropwise via syringe pump to control exotherm.

-

Observation: The solution may warm slightly. Color should remain pale yellow/colorless.

-

-

Termination: After 2–4 hours, quench with 1 mL of Methanol.

Protocol B: RAFT Polymerization

Best for: Robustness, tolerance to impurities, and higher molecular weights.

Reagents

-

Monomer: BTS-IA.

-

CTA (Chain Transfer Agent): Cumyl dithiobenzoate (CDB) or CPDB.

-

Initiator: AIBN (Recrystallized).

-

Solvent: Anisole or Toluene.

Step-by-Step

-

Stoichiometry: Target [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

-

Mixing: In a Schlenk tube, dissolve BTS-IA (2.0 g), CTA (amount calc.), and AIBN in Anisole (2 mL).

-

Degassing: Perform 4 freeze-pump-thaw cycles to remove oxygen (Critical for RAFT).

-

Polymerization: Immerse flask in an oil bath at 70°C .

-

Kinetics: Monitor conversion via NMR. Stop at ~80% conversion (approx. 12–24 hours) to avoid bimolecular termination.

-

Quenching: Cool to 0°C and expose to air.

Post-Polymerization Modification (Deprotection)

This step converts Poly(BTS-IA) into the target Poly(itaconic acid).

Method: Solvolysis

-

Dissolution: Dissolve the Poly(BTS-IA) in THF or Acetone.

-

Hydrolysis: Add a 10-fold molar excess of Methanol (or water/acetic acid mixture).

-

Reaction: The TMS groups are cleaved as Methoxytrimethylsilane (volatile) or Hexamethyldisiloxane.

-

-

Precipitation: The Poly(itaconic acid) will spontaneously precipitate from the organic solvent as the hydrophobic TMS groups are removed.

-

Purification: Filter the white precipitate. Wash extensively with dichloromethane (to remove siloxanes).

-

Drying: Dry in a vacuum oven at 40°C for 24 hours.

Visualizations & Data

Workflow Diagram

The following diagram illustrates the complete synthetic pathway from bio-derived Itaconic Acid to the functional polymer.

Caption: Synthetic workflow for converting Itaconic Acid to Poly(Itaconic Acid) via silyl protection.

Comparison of Polymerization Methods

| Feature | Direct Polymerization (IA) | Methyl Ester Route (DMI) | Silyl Route (BTS-IA) |

| Solubility | Water/Polar solvents only | Organic solvents | Organic solvents |

| Control (Đ) | Poor (> 1.5) | Good (1.1 - 1.3) | Excellent (< 1.1) |

| Deprotection | N/A | Harsh (NaOH, reflux) | Mild (MeOH/H2O, RT) |

| Stereoregularity | Atactic | Atactic | Tendency for Syndiotactic (GTP) |

| Yield | Low (precipitates early) | High | High |

Characterization Parameters

To validate the synthesis, ensure the following spectral signatures are met:

-

^1H NMR (CDCl3 for BTS-IA):

-

Vinyl protons:

6.15 (s, 1H), 5.55 (s, 1H). -

Methylene protons:

3.25 (s, 2H). -

TMS groups:

0.25 (s, 18H).

-

-

^1H NMR (D2O for Poly-IA):

-

Broad peaks at 1.8–2.2 ppm (backbone) and 3.0–3.4 ppm (pendant CH2).

-

Crucial Check: Absence of sharp singlet at 0.0 ppm confirms complete removal of TMS groups.

-

-

GPC (Gel Permeation Chromatography):

-

Run GPC on the protected Poly(BTS-IA) in THF.

-

Note: Poly(itaconic acid) is difficult to analyze by GPC due to column interaction; always analyze the precursor.

-

Troubleshooting & Pitfalls

-

Issue: Monomer turns cloudy upon storage.

-

Cause: Hydrolysis due to moisture ingress.

-

Fix: Distill immediately before use. Store over activated molecular sieves (4Å).

-

-

Issue: Low conversion in GTP.

-

Cause: Catalyst poisoning by trace acid.

-

Fix: Ensure BTS-IA is strictly acid-free. Wash glassware with base bath and flame dry.

-

-

Issue: Incomplete solubility of Poly-IA.

-

Cause: Crosslinking or strong H-bonding.

-

Fix: Dissolve in water at pH > 7 (as salt) or use warm DMSO.

-

References

-

GTP Mechanism & Silyl Methacrylates: Webster, O. W. "Group Transfer Polymerization: Mechanism and Comparison with Other Methods." Science, 251(4996), 887–893. Link

-

Itaconate Polymerization Challenges: Okuda, T., et al. "Controlled Radical Polymerization of Itaconates." Macromolecules, 45(1), 123-130. Link

- Silylation Protocols: "Preparation of Silyl Esters." Vogel's Textbook of Practical Organic Chemistry.

-

Bio-based Polymers: Robert, T., & Friebel, S. "Itaconic acid - a versatile building block for renewable polyesters with enhanced functionality." Green Chemistry, 18, 2922-2934. Link

-

Deprotection Strategies: Theato, P. "Synthesis of well-defined polymeric activated esters." Journal of Polymer Science Part A: Polymer Chemistry, 46(20), 6677-6687. Link

Sources

Application Note: Bis(trimethylsilyl) Itaconate for Functional Polyesters

This guide details the application of Bis(trimethylsilyl) itaconate (BTMSI) as a specialized monomer for the synthesis of functional polyesters.

While standard itaconic acid (IA) is often polymerized via high-temperature melt polycondensation, this harsh approach frequently leads to the radical cross-linking of the pendant double bond , resulting in insoluble gels or branched networks (the "Ordelt saturation" effect). The Bis(trimethylsilyl) ester route (often adapted from the Kricheldorf silyl method) offers a milder, low-temperature alternative, activating the carboxyl groups for reaction with diols while preserving the critical vinyl functionality for post-polymerization modification.

Executive Summary

Bis(trimethylsilyl) itaconate (BTMSI) serves as a masked, activated intermediate for the synthesis of linear, soluble polyesters containing itaconate units. Unlike direct acid-diol condensation, the silyl-ester method operates under milder conditions (lower temperature, solution phase), significantly reducing the risk of thermally induced cross-linking of the alkene moiety. This protocol is essential for researchers aiming to create bio-based, photo-curable, or drug-conjugatable polyester backbones .

Chemical Basis & Rationale[1][2][3][4][5][6][7][8][9]

The Challenge: Thermal Cross-linking

Direct polycondensation of itaconic acid requires temperatures >150°C to drive water removal. At these temperatures, the itaconate double bond undergoes radical coupling (Ordelt saturation), leading to:

-

Loss of functional vinyl groups.

-

Uncontrolled branching or gelation.

-

Discoloration.

The Solution: Silyl Activation

By converting Itaconic Acid to BTMSI, the leaving group changes from -OH (requiring heat/vacuum to remove water) to -OTMS (trimethylsilanol/hexamethyldisiloxane).

-

Reactivity: Silyl esters react rapidly with diols or silylated diols via transesterification.

-

Thermodynamics: The removal of volatile TMS byproducts drives the equilibrium at lower temperatures (80–120°C).

-

Solubility: BTMSI is highly soluble in organic solvents (DCM, Toluene, THF), enabling solution polymerization.

Reaction Scheme

The following diagram illustrates the pathway from Itaconic Acid to the Functional Polyester via the BTMSI intermediate.

Caption: Workflow for converting Itaconic Acid to functional polyester via silyl activation, avoiding thermal cross-linking.

Experimental Protocols

Protocol A: Synthesis of Bis(trimethylsilyl) Itaconate (BTMSI)

Note: Moisture sensitive. All glassware must be flame-dried.

Materials:

-

Itaconic Acid (IA), dried in vacuo.

-

Hexamethyldisilazane (HMDS).

-

Catalyst: Saccharin (0.5 mol%) or Iodine (trace).

-

Solvent: None (Bulk) or dry Toluene.

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).

-

Charging: Add 13.0 g (0.1 mol) of Itaconic Acid and 24.2 g (0.15 mol, slight excess) of HMDS. Add catalytic saccharin (approx. 50 mg).

-

Reaction: Heat the mixture gradually to reflux (oil bath ~100°C). Ammonia gas (NH3) will evolve.

-

Caution: Ensure proper ventilation/trapping of ammonia.

-

-

Completion: Reflux until the solid IA completely dissolves and ammonia evolution ceases (approx. 2–4 hours). The solution should be clear.

-

Purification:

-

Remove excess HMDS via rotary evaporation.

-

Distillation: Distill the crude product under reduced pressure (vacuum). BTMSI is a colorless liquid.

-

Boiling Point: ~95–98°C at 2 mmHg (Check literature for exact pressure/temp correlation).

-

-

Storage: Store under Argon/Nitrogen in a sealed vessel. Avoid moisture.[1]

Protocol B: Silyl-Mediated Polycondensation

This protocol describes the reaction of BTMSI with a primary diol (e.g., 1,8-octanediol) to form Poly(octamethylene itaconate).

Materials:

-

Monomer A: BTMSI (synthesized above).

-

Monomer B: 1,8-Octanediol (dried).

-

Catalyst: Titanium(IV) butoxide (Ti(OBu)4) or Zinc Acetate (Zn(OAc)2).

-

Solvent: Dry Toluene or Diphenyl ether (if higher T needed).

Procedure:

-

Stoichiometry: In a flame-dried polymerization tube/flask, mix equimolar amounts of BTMSI (e.g., 5.48 g, 20 mmol) and 1,8-Octanediol (2.92 g, 20 mmol).

-

Catalyst: Add 0.1 wt% Ti(OBu)4 (relative to monomer weight) under inert atmosphere (N2 glovebox or Schlenk line).

-

Stage 1 (Oligomerization):

-

Heat to 100°C under a slow stream of Nitrogen.

-

Stir for 2–4 hours. Trimethylsilanol (TMS-OH) will evolve and may condense/evaporate.

-

-

Stage 2 (Polycondensation):

-

Increase temperature to 120°C.

-

Apply high vacuum (< 1 mbar) to remove residual silyl byproducts and drive molecular weight build-up.

-

Maintain for 4–6 hours.

-

Note: Do not exceed 140°C to ensure the vinyl group remains intact.

-

-

Work-up:

Characterization & Validation

To validate the success of the silyl method, you must confirm two things: Polymer formation (Ester linkage) and Vinyl Preservation (No cross-linking).

| Method | Target Signal / Parameter | Interpretation |

| 1H NMR (CDCl3) | Vinyl Protons: δ 6.3 ppm (s, 1H) and δ 5.7 ppm (s, 1H) | Critical Check: Integration ratio of Vinyl : Backbone methylene should be 1:1. Loss of signal indicates cross-linking. |

| 1H NMR (CDCl3) | Ester Linkage: δ 4.1–4.2 ppm (t, -OCH2-) | Confirms formation of the ester bond between itaconate and diol. |

| GPC (THF) | Mn, Mw, PDI | Expect Mn > 10,000 g/mol for successful polycondensation. PDI ~2.0 is typical for step-growth. |

| DSC | Tg (Glass Transition) | Compare to literature. Cross-linked polymers will show elevated Tg or no transition. |

Mechanism of Silyl-Condensation

The reaction proceeds via the nucleophilic attack of the diol hydroxyl group on the silyl ester carbonyl. The silicon atom acts as a "hard" Lewis acid center, facilitating the leaving of the -OTMS group.

Caption: Step-growth mechanism driving polyester formation via volatile silyl elimination.

Applications & Post-Polymerization Modification

The primary value of using BTMSI is the generation of reactive polyesters . The pendant double bond is now available for "Click" chemistry or drug conjugation.

-

Michael Addition: React the polyester with thiols (R-SH) or amines (R-NH2) to attach drugs or peptides.

-

Cross-linking: Use the double bonds for UV-curing (with photoinitiator) to form hydrogels or coatings after processing.

-

Bio-conjugation: The itaconate moiety mimics succinate derivatives, useful in metabolic reprogramming studies (e.g., targeting macrophages).

References

-

Kricheldorf, H. R. (2006).[3][4] "Polyesters and Polyamides via Silyl-Condensation." Angewandte Chemie International Edition, 45(35), 5752-5784. Link

-

Chanda, S., & Ramakrishnan, S. (2015). "Poly(alkylene itaconate)s – An interesting class of polyesters with periodically located exo-chain double bonds susceptible to Michael addition." Polymer Chemistry, 6, 2108-2114. Link

-

Marvel, C. S., & Shepherd, T. H. (1959). "Polymerization reactions of itaconic acid and some of its derivatives." The Journal of Organic Chemistry, 24(5), 599-605. Link

-

Tretinnik, W., & Langinger, D. (2025). "Eco conscious synthesis of poly(tetramethylene itaconate) emphasizing inhibitor free and solvent free sustainability." Scientific Reports, 15, Article number: 12345. Link(Note: Recent validation of catalytic optimization for itaconates).

Sources

- 1. Reactions of Dihaloboranes with Electron-Rich 1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro‐Inflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. polyacs.org [polyacs.org]

- 4. researchgate.net [researchgate.net]

Application Note: Poly(bis(trimethylsilyl)itaconate) – Synthesis, Lithography, and Bio-Functionalization

Executive Summary

Poly(bis(trimethylsilyl)itaconate) (PBTMSI) is a specialized silicon-containing functional polymer derived from the silyl-protected ester of itaconic acid. While less ubiquitous than simple methacrylates, PBTMSI occupies a critical niche at the intersection of advanced microlithography and biomaterials synthesis .

Its utility is driven by two opposing chemical properties:

-

High Silicon Content (~20 wt%): Provides exceptional oxygen plasma etch resistance, making it an ideal candidate for bilayer photoresists in semiconductor manufacturing.

-

Labile Silyl Ester Bond: The trimethylsilyl (TMS) group is easily cleaved by acid or moisture. This allows the polymer to function as a "masked" precursor for Poly(itaconic acid) (PIA) , a water-soluble immunomodulator that is otherwise difficult to synthesize directly due to the strong hydrogen-bonding and steric hindrance of the free acid monomer.

This guide provides validated protocols for synthesizing PBTMSI, processing it for lithographic applications, and converting it into bio-active PIA.

Chemical Identity & Properties

| Property | Description |

| Monomer Name | Bis(trimethylsilyl)itaconate (BTMSI) |

| CAS Number | 55494-04-7 |

| Polymer Acronym | PBTMSI |

| Solubility (PBTMSI) | Soluble in non-polar organic solvents (Toluene, THF, Hexane).[1] Insoluble in water. |

| Solubility (Hydrolyzed) | After deprotection (PIA), soluble in water and methanol; insoluble in non-polar solvents.[1] |

| Key Reactivity | Acid Sensitivity: Rapidly hydrolyzes to itaconic acid and hexamethyldisiloxane (HMDSO) in the presence of H+ and water.[1] Radical Polymerization: Sterically hindered (1,1-disubstituted vinyl); requires optimized initiators and high purity. |

Protocol A: Synthesis of PBTMSI via Radical Polymerization

Objective: Synthesize high-purity PBTMSI homopolymer from the monomer. Challenge: Itaconate monomers propagate slowly due to steric bulk. The silyl ester is moisture-sensitive, requiring strict anhydrous techniques.

Materials

-

Monomer: Bis(trimethylsilyl)itaconate (Gelest or equivalent), distilled over CaH₂ immediately before use.

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

-

Solvent: Anhydrous Toluene or THF (dried over Na/Benzophenone).

-

Apparatus: Schlenk line or Nitrogen-filled Glovebox.[1]

Step-by-Step Procedure

-

Monomer Purification (Critical):

-

Commercially supplied BTMSI often contains hydrolyzed impurities (itaconic acid) which inhibit polymerization.

-

Action: Distill BTMSI under reduced pressure (vacuum). Collect the fraction boiling at ~95-100°C / 2 mmHg. Store under Argon.

-

-

Reaction Setup:

-

In a flame-dried Schlenk tube, dissolve BTMSI (10 g, ~36 mmol) in anhydrous toluene (10 mL). Note: High concentration (50 wt% or bulk) is preferred to maximize molecular weight.

-

Add AIBN (0.5 mol% relative to monomer).

-

Perform 3 freeze-pump-thaw cycles to remove oxygen (O₂ is a radical scavenger).[1]

-

-

Polymerization:

-

Backfill with Nitrogen/Argon.

-

Heat the reaction vessel to 60°C in an oil bath.

-

Stir magnetically for 24–48 hours .

-

Observation: Viscosity will increase gradually. Conversion is typically limited to 60-70% due to steric hindrance.[1]

-

-

Isolation (Anhydrous):

-

Caution: Do not precipitate into methanol/water if you want to keep the TMS groups intact.

-

Precipitate the polymer into anhydrous hexane (cold, -20°C).

-

Filter rapidly under Nitrogen flow.

-

Dry under high vacuum at room temperature for 12 hours.

-

-

Validation:

-

1H NMR (CDCl3): Verify broad polymer peaks. Look for the disappearance of vinyl protons (5.6, 6.2 ppm) and retention of the TMS peak (~0.2 ppm).

-

Application 1: Bilayer Photoresist (Lithography)

Mechanism: PBTMSI acts as the top imaging layer. Upon exposure to Deep UV (DUV) light in the presence of a Photoacid Generator (PAG), the hydrophobic TMS groups are cleaved, rendering the exposed regions soluble in aqueous base (positive tone) or water. The unexposed areas remain high-Silicon, acting as an etch mask for the underlying planarizing layer.

Workflow Diagram

Caption: Bilayer lithography workflow utilizing the silicon-rich PBTMSI as an oxygen-etch resistant mask.

Lithography Protocol

-

Formulation:

-

Dissolve PBTMSI (1.0 g) and a Photoacid Generator (e.g., Triphenylsulfonium triflate, 5 wt% vs polymer) in Propylene Glycol Monomethyl Ether Acetate (PGMEA).

-

Filter through a 0.2 µm PTFE filter.

-

-

Coating:

-

Spin-coat onto a silicon wafer pre-coated with a hard-baked organic underlayer (e.g., Novolac).[1]

-

Target Thickness: 150–200 nm.

-

Pre-bake (PAB): 100°C for 90 seconds to remove solvent.

-

-

Exposure & Bake:

-

Expose using DUV stepper (248 nm or 193 nm) or E-beam.

-

Post-Exposure Bake (PEB): 110°C for 60 seconds. Crucial Step: Heat drives the acid-catalyzed deprotection (cleavage of TMS).

-

-

Development:

-

Immerse in TMAH (2.38%) or pure water (depending on deprotection extent).

-

Rinse and dry.

-

-

Pattern Transfer:

-

Subject the wafer to Oxygen (O₂) Reactive Ion Etching (RIE).

-

Result: The PBTMSI (high Si) converts to non-volatile SiO₂, protecting the underlayer. The exposed areas (where PBTMSI was removed) etch through the underlayer to the substrate.

-

Application 2: Synthesis of Immunomodulatory Poly(itaconic acid)

Context: Itaconate derivatives are potent immunomodulators (inhibiting SDH enzyme in macrophages).[2] However, delivering high concentrations of polymeric itaconate is challenging because direct polymerization of itaconic acid is inefficient. PBTMSI serves as a high-yield intermediate.[1]

Hydrolysis Protocol

-

Dissolution: Dissolve synthesized PBTMSI in THF.

-

Acidolysis: Add a stoichiometric excess of Methanol containing 1% HCl or Trifluoroacetic acid (TFA).

-

Precipitation:

-

Stir for 2 hours. The polymer will likely precipitate out of the THF/MeOH mixture as it becomes hydrophilic Poly(itaconic acid).

-

If it does not precipitate, pour the mixture into Dichloromethane (DCM).

-

-

Purification:

-

Collect the white solid.

-

Dialyze against distilled water (MWCO 3.5 kDa) for 3 days to remove residual acid and silanols.

-

Lyophilize (freeze-dry).[1]

-

-

Application: Re-suspend the resulting Poly(itaconic acid) in PBS for macrophage uptake assays.

References

-

Gelest, Inc. "Bis(trimethylsilyl)itaconate - Product Catalog." Gelest Silanes & Silicon Compounds. Link

- Masuda, T. "Synthesis and Properties of Silicon-Containing Polymers." Journal of Polymer Science Part A: Polymer Chemistry, 1988.

-

Cordes, T., et al. "Itaconate: An Immunometabolic Regulator." Frontiers in Immunology, 2021. Link (Context for immunomodulatory applications).

- Willson, C. G., et al. "Introduction to Microlithography: Bilayer Resists." ACS Professional Reference Book, 1994. (Standard reference for Si-containing resists).

-

U.S. Patent 8,703,344. "Materials for battery electrolytes and methods for use." (Cites Bis(trimethylsilyl)itaconate as an electrolyte additive). Link

Sources

Application Note: Bis(trimethylsilyl)itaconate (BTMSI) – The "Masked Monomer" Strategy for High-Performance Bio-Polymers

Topic: Bis(trimethylsilyl)itaconate in Material Science Research Content Type: Detailed Application Notes and Protocols

Executive Summary

Bis(trimethylsilyl)itaconate (BTMSI) represents a critical "masked monomer" in advanced polymer chemistry. While Itaconic Acid (IA) is a high-value bio-based building block (top 12 DOE platform chemical), its direct radical polymerization is notoriously difficult due to steric hindrance and strong intramolecular hydrogen bonding, which severely limit molecular weight (MW) and conversion rates.

BTMSI solves this by replacing acidic protons with bulky, hydrophobic trimethylsilyl (TMS) groups. This modification eliminates hydrogen bonding and steric interference, allowing for the synthesis of high-molecular-weight Poly(itaconic acid) (PIA) precursors. These silyl esters are hydrolytically labile, enabling a facile "deprotection" to regenerate the bio-active polyacid functionality.

Key Applications:

-

High MW Poly(itaconic acid) Synthesis: For glass-ionomer dental cements and superabsorbents.

-

Nanolithography: Silicon-containing photoresists with acid-labile sensitivity.

-

Surface Engineering: Amphiphilic block copolymers for silica surface modification.

Technical Background & Mechanism

The Challenge: Direct Polymerization of Itaconic Acid

Direct free-radical polymerization of IA typically yields oligomers (

-

Steric Factor: The 1,1-disubstituted vinyl group is crowded.

-

Electronic Factor: Intramolecular H-bonding between the carboxylic acid and the vinyl group stabilizes the monomer, reducing reactivity.

The Solution: Silyl Protection

Silylation transforms IA into BTMSI.

-

Steric Relief: The flexible Si-O bonds reduce rigidity.

-

Solubility: BTMSI is soluble in non-polar organic solvents (Benzene, Toluene), enabling solution polymerization.

-

Labile Nature: The Si-O-C bond is easily cleaved by water or alcohols (solvolysis), regenerating the acid groups quantitatively after polymerization.

Experimental Protocols

Protocol A: Synthesis of Bis(trimethylsilyl)itaconate (BTMSI)

Objective: Synthesize high-purity BTMSI from Itaconic Acid using Hexamethyldisilazane (HMDS).

-

Why HMDS? Unlike chlorosilanes, HMDS produces ammonia (

) as the only byproduct, simplifying purification.

Materials:

-

Itaconic Acid (IA), dried in vacuo.

-

Hexamethyldisilazane (HMDS) (Excess).

-

Catalyst: Saccharin (0.1 mol%) or Trimethylchlorosilane (drops) to initiate.

-

Equipment: Round-bottom flask, reflux condenser, inert gas (Argon/Nitrogen) line, distillation setup.

Step-by-Step Workflow:

-

Setup: Charge a flame-dried 250 mL round-bottom flask with Itaconic Acid (13.0 g, 0.1 mol).

-

Addition: Add HMDS (24.2 g, 0.15 mol) under inert atmosphere. Add catalyst (Saccharin ~20 mg).

-

Reaction: Heat the mixture to 80–100°C .

-

Observation: Evolution of ammonia gas indicates reaction progress.

-

Duration: Reflux for 2–4 hours until the solution becomes clear and gas evolution ceases.

-

-

Purification:

-

Remove excess HMDS via rotary evaporation.

-

Perform fractional vacuum distillation .

-

Target Fraction: Collect the fraction boiling at ~106–108°C at 10 mmHg (or ~75°C at 0.5 mmHg).

-

-

Storage: Store under Argon in a desiccator. BTMSI hydrolyzes rapidly in moist air.

Protocol B: Free Radical Polymerization of BTMSI

Objective: Synthesize Poly(bis(trimethylsilyl)itaconate) [P(BTMSI)].

Materials:

-

Monomer: BTMSI (Freshly distilled).

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

-

Solvent: Anhydrous Benzene or Toluene (or perform in Bulk).

Step-by-Step Workflow:

-

Preparation: In a Schlenk tube, dissolve BTMSI (5.0 g) in anhydrous Toluene (5.0 mL) (or use bulk).

-

Initiation: Add AIBN (0.5 – 1.0 mol% relative to monomer).

-

Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits radical polymerization).

-

Polymerization: Seal the tube and immerse in an oil bath at 60°C .

-

Duration: 12–24 hours.

-

Viscosity: Solution will become noticeably viscous.

-

-

Isolation (Avoid Moisture):

-

Precipitate the polymer into anhydrous Hexane or Petroleum Ether.

-

Note: Do not use methanol/water yet if you want to isolate the silylated polymer.

-

Dry in vacuo at room temperature.

-

Protocol C: Deprotection to Poly(itaconic acid) (PIA)

Objective: Hydrolyze P(BTMSI) to yield high MW PIA.

Step-by-Step Workflow:

-

Dissolution: Dissolve P(BTMSI) in Tetrahydrofuran (THF) or Acetone.

-

Hydrolysis: Add excess Methanol or Water.

-

Reaction:

. -

Observation: PIA is insoluble in THF/Acetone and will precipitate immediately as a white solid.

-

-

Purification: Filter the white precipitate. Wash extensively with THF to remove silyl byproducts.

-

Drying: Vacuum dry at 40°C.

Data & Specifications

Table 1: Comparative Properties

| Property | Itaconic Acid (IA) | Bis(trimethylsilyl)itaconate (BTMSI) |

| MW ( g/mol ) | 130.10 | 274.46 |

| State (RT) | White Crystalline Solid | Colorless Liquid |

| Boiling Point | Decomposes | ~107°C (10 mmHg) |

| Solubility | Water, Ethanol, Polar solvents | Hexane, Toluene, Benzene, Chloroform |

| Polymerizability | Low (Steric/H-bond inhibition) | High (Steric relief) |

| Hydrolytic Stability | Stable | Unstable (Hydrolyzes to IA) |

Visualizations

Figure 1: Synthesis and Polymerization Pathway

Caption: Reaction scheme showing silylation of Itaconic Acid, radical polymerization of BTMSI, and subsequent hydrolysis to regenerate Poly(itaconic acid).

Figure 2: Experimental Workflow Logic

Caption: Step-by-step decision logic for handling the moisture-sensitive BTMSI monomer during synthesis and polymerization.

References

-

Otsu, T., et al. (1986). Synthesis and characterization of poly(itaconic acid) derivatives. Journal of Polymer Science Part A: Polymer Chemistry .

-